molecular formula C9H11F3N2O2S B2812270 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide CAS No. 848178-44-9

4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide

Cat. No. B2812270
CAS RN: 848178-44-9
M. Wt: 268.25
InChI Key: HDSKWXVELRSKAX-UHFFFAOYSA-N
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Description

“4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide” is a sulfonamide compound . Sulfonamides are an important class of synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . The molecular formula of this compound is C9H11F3N2O2S, and it has a molecular weight of 268.26 .


Synthesis Analysis

The synthesis of sulfonamides like “this compound” typically involves S-N coupling reactions . These reactions can be performed under microwave irradiation and show good functional group tolerance . The reaction of sulfonyl fluorides with amines can also be used to synthesize sulfonamides .


Molecular Structure Analysis

Sulfonamides have a characteristic structure that includes a central sulfur atom, two doubly bonded oxygens, and a substituted amine group . The structure of “this compound” would include these features, along with a trifluoroethyl group and a benzene ring .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • Sulfonamide compounds, including those similar to 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide, are used in the synthesis of complex molecular structures. For example, the synthesis of Schiff bases from sulfonamide compounds has been studied, revealing insights into molecular conformation and interactions (Subashini et al., 2009). Similarly, structural characterization using various spectroscopic methods, such as FTIR, NMR, and X-ray diffraction, has been explored for related sulfonamide compounds (Sarojini et al., 2012).
  • Molecular Interaction and Tautomerism Studies

    • Research on sulfonamide derivatives, including those structurally akin to this compound, has contributed to understanding molecular interactions and tautomerism. These studies involve examining the conformational dynamics and tautomeric forms of sulfonamide-containing molecules (Branowska et al., 2022).
  • Quantum Mechanical and Spectroscopic Investigations

    • Quantum mechanical calculations and spectroscopic investigations are significant research applications for compounds like this compound. These studies provide detailed insights into molecular structure, electronic properties, and vibrational frequencies, aiding in understanding the molecular characteristics of such compounds (Govindasamy & Gunasekaran, 2015).
  • Pharmaceutical Chemistry and Antimicrobial Agents

    • Sulfonamide metal complexes, related to this compound, are synthesized and investigated for their potential as antimicrobial agents. These complexes have shown significance in pharmaceutical and medical chemistry, particularly due to their broad-spectrum antimicrobial properties (Pervaiz et al., 2020).
  • Molecular Interactions in Crystals and Solutions

    • The study of sulfonamides, including those structurally related to this compound, extends to understanding molecular interactions in crystals and solutions. This research includes analyzing sublimation, solubility, and solvation processes, which are crucial for pharmaceutical formulation and drug design (Perlovich et al., 2008).

properties

IUPAC Name

4-[(2,2,2-trifluoroethylamino)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c10-9(11,12)6-14-5-7-1-3-8(4-2-7)17(13,15)16/h1-4,14H,5-6H2,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSKWXVELRSKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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